
Methyl 2-acetamidohex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamidohex-5-enoate is a chemical compound that has been widely studied for its applications in scientific research. It is a derivative of hexenoic acid and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
Methyl 2-acetamidohex-5-enoate has been extensively studied for its applications in scientific research. It has been used as a precursor for the synthesis of various compounds that have potential therapeutic applications. It has also been used as a reagent in various chemical reactions and as a substrate for enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of Methyl 2-acetamidohex-5-enoate is not fully understood. However, it is believed to act as a substrate for various enzymes, leading to the formation of various products. It has also been found to have inhibitory effects on certain enzymes, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anti-cancer properties, inhibiting the growth of certain cancer cells. In addition, it has been found to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-acetamidohex-5-enoate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for long periods. However, it has some limitations, such as its limited solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 2-acetamidohex-5-enoate. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
Methyl 2-acetamidohex-5-enoate can be synthesized through a simple reaction between hexenoic acid and methylamine. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of this compound with high efficiency.
Propriétés
Numéro CAS |
193223-81-3 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
methyl 2-acetamidohex-5-enoate |
InChI |
InChI=1S/C9H15NO3/c1-4-5-6-8(9(12)13-3)10-7(2)11/h4,8H,1,5-6H2,2-3H3,(H,10,11) |
Clé InChI |
ZBABYCNJHCYTQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC=C)C(=O)OC |
SMILES canonique |
CC(=O)NC(CCC=C)C(=O)OC |
Synonymes |
5-Hexenoic acid, 2-(acetylamino)-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




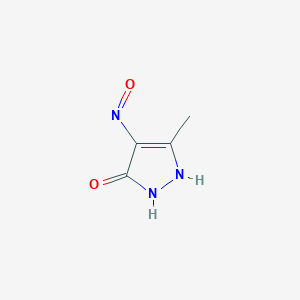
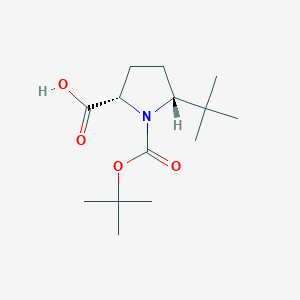
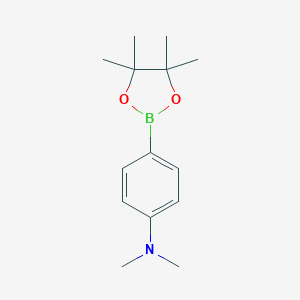
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)

![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)


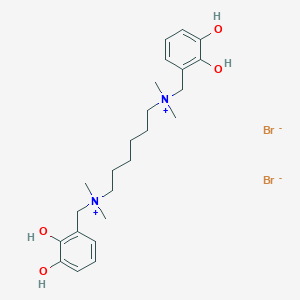
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
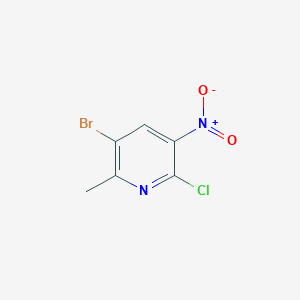

![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)